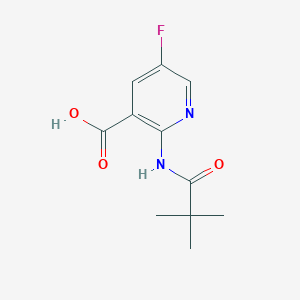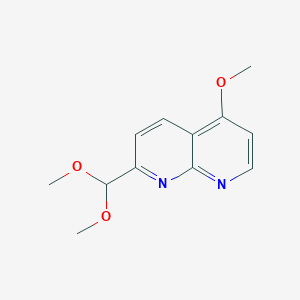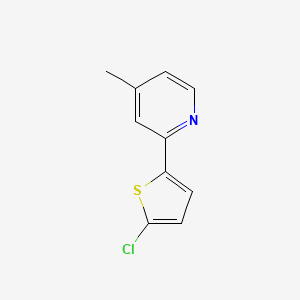
2-(5-Chloro-2-thienyl)-4-methylpyridine
Vue d'ensemble
Description
2-(5-Chloro-2-thienyl)-4-methylpyridine, also known as CTMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CTMP is a novel psychoactive substance that has been found to have effects on the central nervous system.
Applications De Recherche Scientifique
Studies on New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives
Research includes the synthesis of new cyanopyridinethiones and thieno[2,3-b]pyridines, with a focus on biological activities. The study elaborates on various chemical reactions to synthesize different derivatives, indicating a broad range of potential applications in the field of chemistry and possibly pharmacology (Mohamed et al., 2007).
Investigation of Molecular Structures and Properties
This research reports on the molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of various pyridine derivatives. The study also explores their electronic properties, NBO analysis, and hyperpolarizability values, indicating the significance of these compounds in material science and electronics (Velraj, Soundharam, & Sridevi, 2015).
Applications in Material Science and Technology
Electroluminescent Properties of Mono-cyclometalated Platinum(II) Complexes
The research involves synthesizing mono-cyclometalated Pt(II) complexes with 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as the chromophoric ligand. The study emphasizes the potential application of these complexes in electroluminescent devices, hinting at their role in display technology and lighting systems (Ionkin, Marshall, & Wang, 2005).
Panchromatic Cyclometalated Iridium Dye
This research focuses on light-harvesting iridium(III) complexes using 2-arylperimidines, including 2-(2-thienyl)perimidines, for dye-sensitized solar cells. The complexes exhibit panchromatic absorption, indicating their potential application in renewable energy technologies (Kalle et al., 2022).
Organic and Medicinal Chemistry
Synthesis of 2-Chloro-5-Methylpyridine-3-Olefin Derivatives
The study synthesizes olefin derivatives and examines their photochemical isomerization, indicating potential applications in organic synthesis and pharmaceuticals (Gangadasu et al., 2009).
Preparation of 2-Chloro-3-Amino-4-Methylpyridine Oxychloride Cement
This research details the synthesis of a specific pyridine derivative, highlighting its relevance in chemical industries and material sciences (Fan, 2008).
Synthesis and Antimicrobial Testing of New S-Substituted-Thiopyridines
The study explores the synthesis and antimicrobial testing of various pyridine derivatives, underlining their potential application in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2003).
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-4-5-12-8(6-7)9-2-3-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVODCYDVINHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



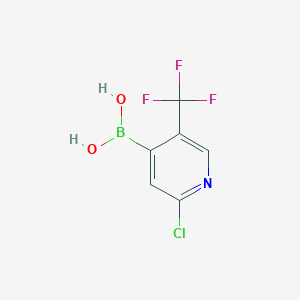
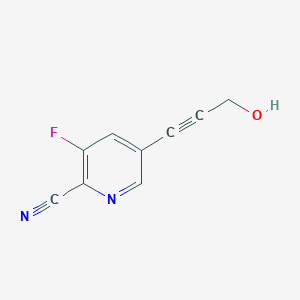
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
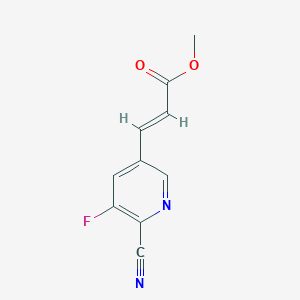
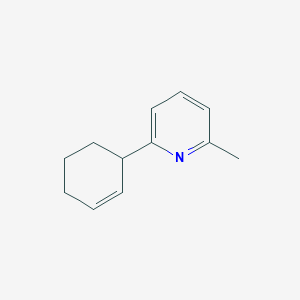
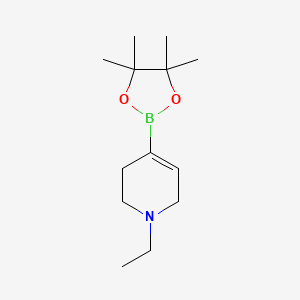
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
